

Risvodetinib (IKT-148009) discovery and development

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Compound of Interest

Compound Name: *Risvodetinib*

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An In-depth Technical Guide on the Discovery and Development of **Risvodetinib** (IKT-148009)

Introduction

Risvodetinib, formerly known as IKT-148009, is an investigational, orally administered, brain-penetrant small molecule developed as a potential disease-modifying therapy for neurodegenerative disorders, with a primary focus on Parkinson's disease (PD).[1][2]

Developed initially by Inhibikase Therapeutics and later by ABLi Therapeutics, a spin-off from Inhibikase, **Risvodetinib** is a potent and selective inhibitor of the c-Abl non-receptor tyrosine kinase.[3][4] The therapeutic rationale is based on the role of c-Abl activation in the pathological cascade of Parkinson's disease, including the aggregation of alpha-synuclein and subsequent neuronal death.[5][6][7] This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **Risvodetinib**.

Discovery and Rationale

The discovery of **Risvodetinib** is rooted in the identification of c-Abl kinase as a critical mediator in the pathogenesis of Parkinson's disease.[8][9] In PD, the misfolding and aggregation of the alpha-synuclein protein activate the stress-response enzyme c-Abl.[5] Activated c-Abl then phosphorylates alpha-synuclein, promoting the formation of toxic aggregates that are a hallmark of the disease.[5] Furthermore, c-Abl activation triggers downstream pathways that impair mitochondrial function by inactivating the protein Parkin, disrupt cellular repair mechanisms, and ultimately lead to the death of dopaminergic neurons. [5]

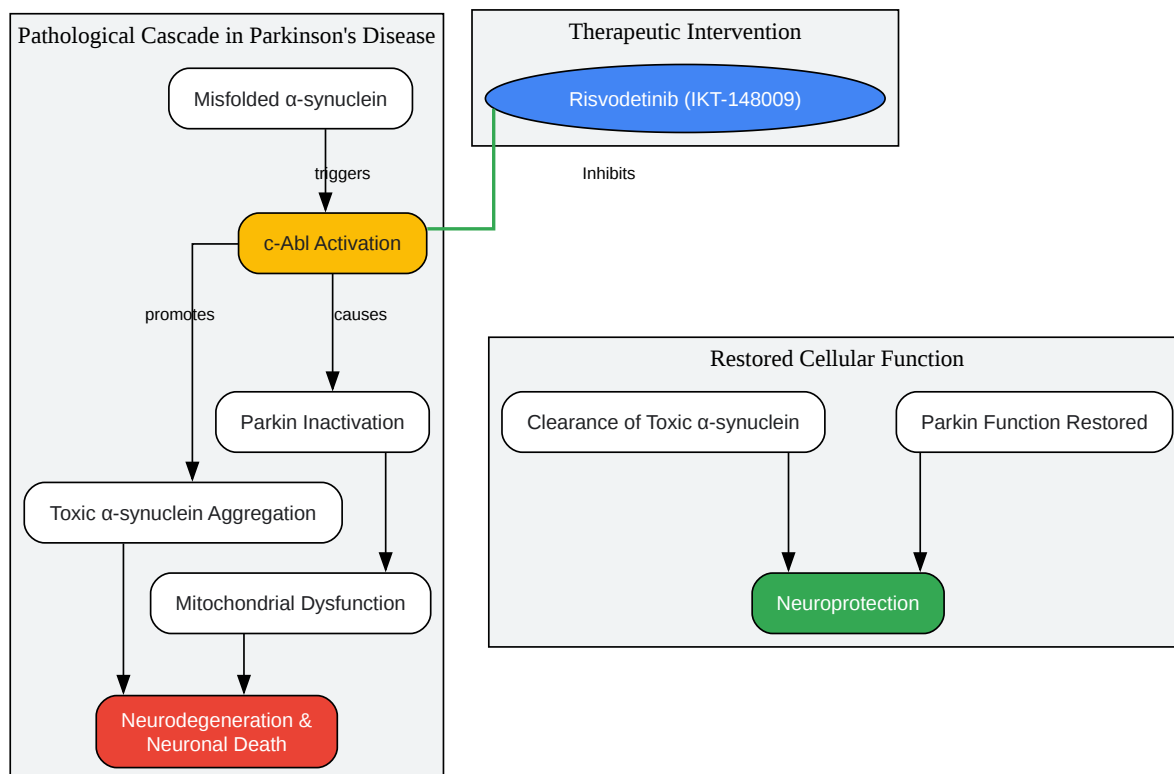
Risvodetinib was designed as a competitive inhibitor that binds to the c-Abl active site with high selectivity, preventing it from interacting with its normal substrates.[\[10\]](#) By blocking c-Abl, **Risvodetinib** aims to:

- Halt the phosphorylation and accumulation of toxic alpha-synuclein.[\[5\]](#)
- Restore Parkin function, enabling the clearance of toxic proteins and damaged mitochondria.[\[5\]](#)
- Protect neurons from the degenerative process, thereby slowing or stopping disease progression.[\[3\]](#)[\[5\]](#)

The molecule was specifically developed to achieve high penetration of the blood-brain barrier to effectively target c-Abl within the central nervous system.[\[8\]](#)[\[11\]](#)

Mechanism of Action Signaling Pathway

The proposed mechanism of action for **Risvodetinib** involves the inhibition of the c-Abl kinase, which plays a central role in the neurodegenerative cascade of Parkinson's disease.



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Caption: **Risvodetinib** inhibits c-Abl to block neurodegeneration.

Preclinical Development

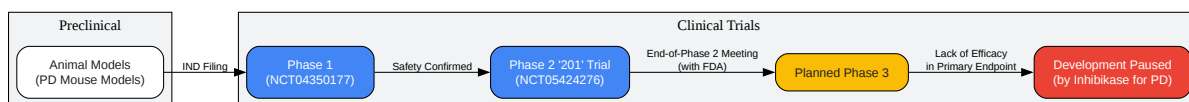
Preclinical studies in multiple animal models of Parkinson's disease demonstrated the potential of **Risvodetinib** as a disease-modifying agent.[12] In mouse models mimicking both heritable and sporadic forms of PD, once-daily oral administration of **Risvodetinib** was shown to halt disease progression, protect dopaminergic neurons from degeneration, and lead to the

recovery of motor function.[7][12] These studies confirmed that the drug could effectively cross the blood-brain barrier and suppress c-Abl activation in the brain.[7]

Parameter	Value	Source
Target	c-Abl1, c-Abl2/Arg	[11]
IC50 (c-Abl1)	33 nM	[11]
IC50 (c-Abl2/Arg)	14 nM	[11]
Animal Model	MPTP acute neurotoxicity mouse model	[11]
Outcome	Robust functional rescue and significant protection of dopaminergic neurons.	[11]
Animal Model	Inherited PD mouse model	[11]
Outcome	Recovered nigrostriatal neurodegeneration and reduced phosphorylated α -synuclein.	[11]
Animal Model	Sporadic PD mouse model	[11]
Outcome	Effective neuroprotection and reduction of α -synuclein pathology.	[11]

Clinical Development

The clinical development of **Risvodetinib** has progressed through Phase 1 and Phase 2 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.



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Caption: Clinical development workflow of **Risvodetinib** for Parkinson's Disease.

Phase 1 Clinical Trials

A Phase 1 study (NCT04350177) was conducted to assess the safety, tolerability, and pharmacokinetics of **Risvodetinib** in healthy older adults and individuals with Parkinson's disease.[2][8][9]

Trial Phase	Study Design	Participants	Doses	Key Findings
Phase 1	Randomized, Placebo-Controlled	94 healthy volunteers, 14 participants with PD	SAD: 12.5 mg to 325 mg (single dose). MAD: 25 mg to 200 mg (daily for 7 days).	Favorable safety and tolerability; No serious adverse events; Confirmed blood-brain barrier penetration; Approximately linear pharmacokinetics.

Experimental Protocol: Phase 1 Trial (NCT04350177)

- Objective: To assess the safety, tolerability, and pharmacokinetics of **Risvodetinib**. [9]
- Design: The study consisted of three parts: a Single Ascending Dose (SAD) study in healthy volunteers, a Multiple Ascending Dose (MAD) study in healthy volunteers, and a MAD study

in participants with mild-to-moderate PD (MAD-PD).[9] Participants were randomized 3:1 to receive **Risvodetinib** or a placebo.[9]

- Population: Healthy volunteers (aged 45-70) and participants with mild-to-moderate Parkinson's disease.[8]
- Intervention:
 - Part 1 (SAD): Single oral doses ranging from 12.5 mg to 325 mg.[9]
 - Part 2 (MAD): Daily oral doses from 25 mg to 200 mg for seven days.[9]
 - Part 3 (MAD-PD): Daily oral doses of 50 mg or 100 mg in PD participants.[9]
- Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory tests, and vital signs. Characterization of single and multiple-dose pharmacokinetics (Cmax, AUC).[9]
- Exploratory Measures: For PD participants, outcomes included clinical measures of PD status and cerebrospinal fluid (CSF) concentration of the drug.[9]

Phase 2 '201' Trial

The '201' Trial (NCT05424276) was a pivotal study to evaluate **Risvodetinib** in untreated, early-stage Parkinson's disease patients.[13]

Trial Phase	Study Design	Participants	Doses	Key Findings
Phase 2	Randomized, Double-Blind, Placebo-Controlled, Multi-Center	126 untreated Parkinson's disease patients	50 mg, 100 mg, 200 mg (once daily for 12 weeks)	<p>Primary Endpoint (Safety): Met. Favorable safety and tolerability profile comparable to placebo.</p> <p>Secondary Endpoints (Efficacy): Did not demonstrate improvement in the primary hierarchical efficacy measure (MDS-UPDRS Parts 2+3).[14] [15] However, showed nominal statistical significance on MDS-UPDRS Part 2 (motor experiences of daily living) and Schwab and England Activities of Daily Living scales at specific doses.</p> <p>[16] Exploratory Endpoint: Showed a dose-dependent reduction in cutaneous</p>

neuronal alpha-synuclein pathology.[\[16\]](#)
[\[17\]](#)

Experimental Protocol: Phase 2 '201' Trial (NCT05424276)

- Objective: To assess the safety, tolerability, and clinical efficacy of three different doses of **Risvodetinib**.[\[13\]](#)
- Design: A 12-week, randomized, double-blind, multi-center, placebo-controlled trial.[\[13\]](#)
- Population: 126 participants with early-stage Parkinson's disease who had not yet initiated dopaminergic therapy.[\[13\]](#)[\[17\]](#)
- Intervention: Participants were randomly assigned to receive once-daily oral doses of 50 mg, 100 mg, or 200 mg of **Risvodetinib**, or a placebo, for 12 weeks.[\[3\]](#)
- Primary Outcome Measures: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events.[\[1\]](#)
- Secondary Outcome Measures: A hierarchy of 15 functional assessments, with the primary efficacy measure being the sum of Parts 2 and 3 of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[\[15\]](#)[\[16\]](#) Other measures included the Schwab and England Activities of Daily Living (SEADL) scale.[\[16\]](#)
- Exploratory Measures: Biomarker analysis, including quantification of alpha-synuclein deposition in cutaneous nerve fibers from skin biopsies.[\[1\]](#)[\[16\]](#)

Development Status and Other Indications

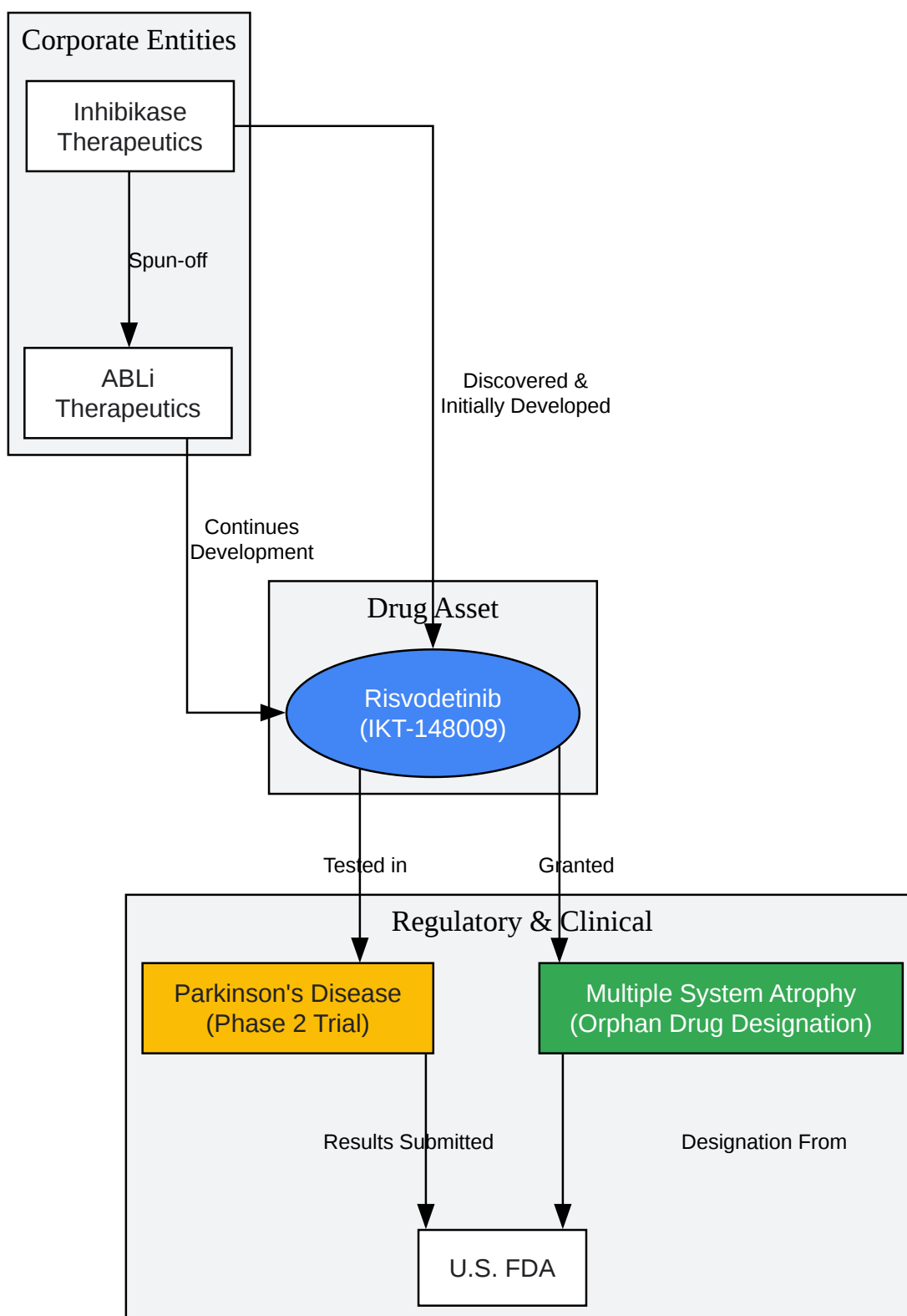
In early 2025, Inhibikase Therapeutics announced that while the Phase 2 trial met its primary safety endpoint, it failed to demonstrate a statistically significant improvement in the primary efficacy endpoint.[\[14\]](#)[\[15\]](#) Consequently, the company paused further development of **Risvodetinib** for Parkinson's disease to consider strategic options.[\[14\]](#)

Subsequently, ABLi Therapeutics was formed as a spin-off to continue the development of **Risvodetinib**, highlighting the reduction in alpha-synuclein pathology as the first time an experimental therapy had achieved this and expressing intent to proceed toward a Phase 3 program after meetings with the FDA.[3][17]

Risvodetinib has also received Orphan Drug Designation from the U.S. FDA for the treatment of Multiple System Atrophy (MSA), an aggressive and rare form of Parkinsonism that also involves alpha-synuclein pathology.[18][19]

Logical Relationships in Development

The development and ownership of **Risvodetinib** have evolved over time, involving multiple corporate entities and regulatory interactions.



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Caption: Key entities and milestones in **Risvodetinib**'s development.

Conclusion

Risvodetinib (IKT-148009) represents a targeted therapeutic approach for Parkinson's disease, aiming to modify the underlying disease course by inhibiting the c-Abl kinase. Preclinical studies provided a strong rationale for its development, demonstrating neuroprotective effects in relevant animal models. Clinical trials have confirmed that the drug is safe and well-tolerated and successfully engages its target, evidenced by the reduction of alpha-synuclein pathology in skin biopsies from Parkinson's patients.[17] However, the Phase 2 '201' trial did not meet its primary functional efficacy endpoint, leading to a pause in its development by Inhibikase Therapeutics for this indication.[14] The subsequent formation of ABLi Therapeutics to advance the program suggests a continued belief in its potential, focusing on the promising biomarker data.[3][4] The future of **Risvodetinib** will likely depend on the design of a Phase 3 trial that can translate the observed reduction in pathology into clear clinical benefits for patients.

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